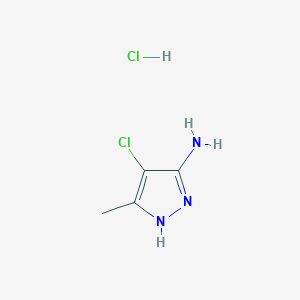

4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Description

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBONAWLPWGJTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385129 | |

| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130128-49-3 | |

| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130128-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. While a precise, publicly available, step-by-step protocol for this specific compound is not readily found in the literature, this document provides a comprehensive overview based on established synthetic methodologies for analogous pyrazole derivatives. The proposed synthesis involves a two-step process commencing with the chlorination of 3-amino-5-methylpyrazole, followed by the formation of the hydrochloride salt. This guide also details the expected analytical characterization of the final product, providing a foundational framework for researchers entering this area of chemical synthesis.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of various functional groups onto the pyrazole ring allows for the fine-tuning of their pharmacological and physicochemical properties. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. This guide provides a detailed overview of its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages: the regioselective chlorination of the pyrazole ring and the subsequent formation of the hydrochloride salt.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Synthesis of the Starting Material: 3-amino-5-methylpyrazole

The starting material, 3-amino-5-methylpyrazole, can be synthesized via the reaction of cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium salt, or hydrazine hydrate.

Table 1: Summary of Reagents for 3-amino-5-methylpyrazole Synthesis

| Reagent | Molar Mass ( g/mol ) | Role |

| Sodium Cyanoacetone | 105.05 | Starting Material |

| Hydrazinium Monohydrochloride | 68.51 | Reagent |

| Toluene | 92.14 | Solvent |

| Ethanol | 46.07 | Solvent for precipitation |

Experimental Procedure (based on similar preparations):

-

A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride in 300 ml of toluene is refluxed with a water separator until the separation of water ceases.

-

After cooling the reaction mixture, sodium chloride is precipitated by the addition of ethanol.

-

The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 3-amino-5-methylpyrazole.

Step 1: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine

The chlorination of 3-amino-5-methylpyrazole is a critical step that requires careful control to achieve regioselectivity at the C4 position. Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

Table 2: Reagents for the Chlorination of 3-amino-5-methylpyrazole

| Reagent | Molar Mass ( g/mol ) | Role |

| 3-amino-5-methylpyrazole | 97.12 | Starting Material |

| N-Chlorosuccinimide (NCS) | 133.53 | Chlorinating Agent |

| Dimethylformamide (DMF) | 73.09 | Solvent |

Proposed Experimental Protocol:

-

To a solution of 3-amino-5-methylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), N-chlorosuccinimide (1.05 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-chloro-5-methyl-1H-pyrazol-3-amine.

Step 2: Synthesis of this compound

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Table 3: Reagents for Hydrochloride Salt Formation

| Reagent | Molar Mass ( g/mol ) | Role |

| 4-chloro-5-methyl-1H-pyrazol-3-amine | 131.56 | Free Base |

| Hydrochloric Acid (in diethyl ether or dioxane) | 36.46 | Acid |

| Diethyl Ether | 74.12 | Solvent |

Proposed Experimental Protocol:

-

4-chloro-5-methyl-1H-pyrazol-3-amine is dissolved in a minimal amount of anhydrous diethyl ether.

-

To this solution, a solution of hydrochloric acid in diethyl ether (or dioxane) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization Data

Physicochemical Properties

Table 4: Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazol-3-amine

| Property | Value | Source |

| Molecular Formula | C4H6ClN3 | PubChem |

| Molecular Weight | 131.56 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 54.7 Ų | PubChem |

| CAS Number | 110580-44-4 | Biosynth |

Expected Spectroscopic Data

The following are the expected spectral characteristics for this compound based on its structure. Actual experimental data should be acquired for confirmation.

Table 5: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the methyl (CH₃) protons. A broad singlet for the amine (NH₂) protons, which may exchange with D₂O. A broad singlet for the pyrazole N-H proton, which may also exchange with D₂O. The presence of the hydrochloride salt may cause shifts in the proton signals compared to the free base. |

| ¹³C NMR | Signals corresponding to the methyl carbon, and the three carbons of the pyrazole ring. The carbon bearing the chlorine atom would be expected to be deshielded. |

| IR (Infrared) Spectroscopy | Characteristic N-H stretching vibrations for the amine and pyrazole N-H groups. C-N and C=C stretching vibrations of the pyrazole ring. A C-Cl stretching vibration. |

| Mass Spectrometry (MS) | The mass spectrum of the free base would show a molecular ion peak (M+) and an (M+2)+ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom. |

Safety and Handling

4-chloro-5-methyl-1H-pyrazol-3-amine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis and characterization of this compound. By leveraging established chemical principles for pyrazole synthesis and modification, researchers can use this document as a solid foundation for their own experimental work. The provided protocols and expected characterization data will aid in the successful synthesis and verification of this important chemical intermediate. It is imperative that all experimental work is conducted with strict adherence to safety protocols.

References

Spectroscopic and Synthetic Overview of 4-chloro-5-methyl-1H-pyrazol-3-amine and its Hydrochloride Salt: A Technical Brief

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data of 4-chloro-5-methyl-1H-pyrazol-3-amine

Detailed experimental spectroscopic data for 4-chloro-5-methyl-1H-pyrazol-3-amine is not extensively reported. The following tables summarize the available and predicted data for the free base.

Table 1: Physicochemical Properties of 4-chloro-5-methyl-1H-pyrazol-3-amine

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₃ | ChemScene |

| Molecular Weight | 131.56 g/mol | ChemScene |

| CAS Number | 110580-44-4 | ChemScene |

Table 2: Predicted Spectroscopic Data for 4-chloro-5-methyl-1H-pyrazol-3-amine

| Spectroscopy | Predicted Data |

| ¹H NMR | Due to the tautomeric nature of the pyrazole ring and potential protonation states, the proton NMR spectrum is expected to show a singlet for the methyl group (CH₃), and broad signals for the amine (NH₂) and pyrazole NH protons. The exact chemical shifts would be highly dependent on the solvent and concentration. |

| ¹³C NMR | The carbon NMR spectrum is predicted to show four distinct signals corresponding to the methyl carbon, the two pyrazole ring carbons, and the carbon bearing the chlorine atom. |

| IR Spectroscopy | The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole groups (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of small molecules such as HCN or N₂. |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is not available in the reviewed literature. However, a general synthetic approach can be inferred from procedures for analogous aminopyrazole derivatives.

General Synthetic Approach for 4-chloro-5-methyl-1H-pyrazol-3-amine:

The synthesis of 3-aminopyrazoles often involves the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative. For the target molecule, a plausible precursor would be 2-chloro-3-oxobutanenitrile.

-

Reaction Setup: A solution of 2-chloro-3-oxobutanenitrile in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction and Work-up: The reaction mixture is then heated to reflux for several hours to ensure complete cyclization. After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-chloro-5-methyl-1H-pyrazol-3-amine.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Hydrochloride Salt Formation:

-

Dissolution: The purified 4-chloro-5-methyl-1H-pyrazol-3-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

The Diverse Biological Activities of Substituted Pyrazole Amines: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted pyrazole amines represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] This class of compounds has garnered significant attention from researchers in drug discovery and development due to its potential to modulate various physiological and pathological processes. Their inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target a wide array of biological macromolecules with high affinity and selectivity.[5] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyrazole amines, with a focus on their applications as kinase inhibitors, anticancer agents, and anti-inflammatory therapeutics. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Kinase Inhibitory Activity: A Prominent Therapeutic Application

A significant body of research has focused on the development of substituted pyrazole amines as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[1][4]

Akt1 Inhibition

Substituted pyrazole amines have emerged as promising inhibitors of Akt1 (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer. Afuresertib, a pyrazole-based compound, is a potent Akt1 kinase inhibitor with a Ki value of 0.08 nM and an IC50 value of 1.3 nM against Akt1.[6] Another derivative has demonstrated antiproliferative activity against the HCT116 colon cancer cell line with an IC50 of 0.95 µM.[6]

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. A series of pyrazole-based compounds have been reported as Aurora A kinase inhibitors. One of the most promising compounds in this series exhibited IC50 values of 0.39 µM and 0.46 µM against HCT116 and MCF7 cancer cell lines, respectively, and an IC50 of 0.16 µM against Aurora kinase.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial for cell cycle regulation, and their inhibitors are valuable as anticancer agents. Certain pyrazole derivatives have shown inhibitory effects on CDK1. Two such compounds displayed potent antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.028 µM to 2.24 µM.[6] Their inhibitory activity against CDK1 was modest, with IC50 values of 2.38 µM and 1.52 µM.[6]

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Asciminib (ABL-001), a non-ATP competitive inhibitor of Bcr-Abl kinase, features a pyrazole moiety and exhibits a Kd value of 0.5–0.8 nM and an IC50 value of 0.5 nM.[1]

Checkpoint Kinase 2 (Chk2) Inhibition

Chk2 is involved in the DNA damage response and is a target for cancer therapy. A series of pyrazole-based Chk2 inhibitors have been developed, with the most promising derivatives showing IC50 values of 48.4 nM and 17.9 nM in a cell-free assay.[6]

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a key mediator of inflammation and necroptosis. A series of 1H-pyrazol-3-amine derivatives have been optimized as RIPK1 inhibitors, with a prioritized compound showing low nanomolar activity against RIPK1 and a protective effect against necroptosis in both human and murine cells.

Anticancer Activity

The antiproliferative and cytotoxic effects of substituted pyrazole amines have been extensively investigated across various cancer cell lines.

3-Aminopyrazoles

Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate has shown good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentage values of 54.25% and 38.44%, respectively.[8]

5-Aminopyrazoles

A 5-aminopyrazole derivative, 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine, displayed significant cytotoxic activity with IC50 values of 3.18 µM on HCT-116 and 4.63 µM on MCF-7 cells.[8]

Anti-inflammatory and Other Biological Activities

Substituted pyrazoles have also demonstrated significant potential as anti-inflammatory, antimicrobial, and antiprotozoal agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3] Some pyrazoline derivatives have shown notable anti-inflammatory action.[9]

Antimicrobial Activity

Certain pyrazole-thiophene hybrids have been screened as antimicrobial agents.[10] Additionally, some 5-aminopyrazole derivatives have shown potent anti-tubercular activity with MIC values between 2.23 and 4.61 µM.[2]

Antiprotozoal Activity

Substituted pyrazole amines have been investigated as potential treatments for protozoal diseases. Two compounds, 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester and 3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl ester, exhibited significant antimalarial and anti-leishmanial activity with IC50 values of 0.132 µmol/L and 0.150 µmol/L against P. falciparum, and 0.132 µmol/L and 0.168 µmol/L against Leishmania donovani, respectively.[11]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted pyrazole amines.

Table 1: Kinase Inhibitory Activity of Substituted Pyrazole Amines

| Compound Class | Target Kinase | Activity (IC50, Ki, Kd) | Reference |

| Pyrazole-based | Akt1 | Ki = 0.08 nM, IC50 = 1.3 nM | [6] |

| Pyrazole-based | Aurora A | IC50 = 0.16 µM | [6][7] |

| Pyrazole derivative | CDK1 | IC50 = 1.52 µM | [6] |

| Pyrazole derivative | CDK1 | IC50 = 2.38 µM | [6] |

| Pyrazole-based | Chk2 | IC50 = 17.9 nM | [6] |

| Pyrazole-based | Chk2 | IC50 = 48.4 nM | [6] |

| Asciminib (ABL-001) | Bcr-Abl | Kd = 0.5–0.8 nM, IC50 = 0.5 nM | [1] |

| 1H-pyrazol-3-amine derivative | RIPK1 | Low nanomolar activity |

Table 2: Anticancer Activity of Substituted Pyrazole Amines

| Compound Class | Cell Line | Activity (IC50, GI50) | Reference |

| Pyrazole-based | HCT116 (colon) | IC50 = 0.95 µM | [6] |

| Pyrazole-based | HCT116 (colon) | IC50 = 0.39 µM | [6][7] |

| Pyrazole-based | MCF7 (breast) | IC50 = 0.46 µM | [6][7] |

| Pyrazole derivative | HepG2 (liver) | GI50 = 54.25% | [8] |

| Pyrazole derivative | HeLa (cervical) | GI50 = 38.44% | [8] |

| 5-Aminopyrazole | HCT-116 (colon) | IC50 = 3.18 µM | [8] |

| 5-Aminopyrazole | MCF-7 (breast) | IC50 = 4.63 µM | [8] |

| N-phenyl pyrazoline | Hs578T | IC50 = 12.63 µM | [2] |

| N-phenyl pyrazoline | Hs578T | IC50 = 3.95 µM | [2] |

| N-phenyl pyrazoline | MDA MB 231 | IC50 = 21.55 µM | [2] |

Table 3: Antimicrobial and Antiprotozoal Activity of Substituted Pyrazole Amines

| Compound Class | Organism/Target | Activity (MIC, IC50) | Reference |

| 5-Aminopyrazole derivative | M. tuberculosis | MIC = 2.23 - 4.61 µM | [2] |

| 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester | P. falciparum | IC50 = 0.132 µmol/L | [11] |

| 3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl ester | P. falciparum | IC50 = 0.150 µmol/L | [11] |

| 3-amino-5-phenylamino-4H-pyrazole-4-carboxylic acid ethyl ester | L. donovani | IC50 = 0.132 µmol/L | [11] |

| 3-amino-5-(-4-methoxy-phenylamino)-4H-pyrazole-4-carboxylic acid ethyl ester | L. donovani | IC50 = 0.168 µmol/L | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines the determination of a compound's IC50 value against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Kinase enzyme (e.g., Akt1, Aurora A, CDK1)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test compound (substituted pyrazole amine)

-

Kinase Buffer A (assay buffer)

-

Stop solution (containing EDTA)

-

LanthaScreen™ Tb-anti-pSubstrate antibody

-

384-well plate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

-

Enzyme and Substrate/ATP Preparation:

-

Dilute the kinase enzyme to a 2X final concentration in 1X Kinase Buffer A.

-

Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate and ATP at their desired final concentrations in 1X Kinase Buffer A. The ATP concentration should ideally be at its apparent Km for the kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X test compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 2X kinase enzyme solution to all wells except the "no enzyme" control.

-

Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 20 µL of the Stop solution containing the Tb-anti-pSubstrate antibody.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

Test compound (substituted pyrazole amine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by substituted pyrazole amines and a general experimental workflow for their biological evaluation.

PI3K/Akt/mTOR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 3. A pharmacodynamic model of Bcr-Abl signalling in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting RIPK1 kinase for modulating inflammation in human diseases | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Technical Dossier: 4-Chloro-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 130128-49-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

The compound identified by CAS number 130128-49-3 is 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. It is a pyrazole derivative, a class of heterocyclic compounds known for their diverse biological activities and frequent use as scaffolds in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 130128-49-3 | N/A |

| IUPAC Name | 4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride | N/A |

| Synonyms | 4-Chloro-5-methyl-1H-pyrazol-3-amine HCl | N/A |

| Molecular Formula | C₄H₇Cl₂N₃ | N/A |

| Molecular Weight | 168.03 g/mol | N/A |

| Melting Point | 170-175 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically available in purities of 95% to >98% | N/A |

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride are limited. However, the general synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a plausible synthetic route could involve the chlorination of a corresponding 3-amino-5-methylpyrazole precursor.

A generalized workflow for the potential synthesis is outlined below.

Caption: A potential synthetic workflow for 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride.

Biological Activity and Potential Applications

Extensive searches of scientific literature and patent databases did not yield specific information on the biological activity or defined uses of 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. Its primary role appears to be that of a chemical intermediate, a building block for the synthesis of more complex molecules.

The pyrazole core is a privileged scaffold in drug discovery, present in a wide range of approved drugs with diverse therapeutic applications, including:

-

Anti-inflammatory agents: (e.g., Celecoxib, a COX-2 inhibitor)

-

Anticancer agents: (e.g., Crizotinib, an ALK and ROS1 inhibitor)

-

Antiviral agents:

-

Agrochemicals:

Given its structure, 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride could potentially serve as a precursor for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The chloro and amino functionalities provide reactive handles for further chemical modifications and library synthesis in drug discovery campaigns.

Experimental Protocols

As no specific biological applications have been documented, there are no established experimental protocols for the use of this compound in biological assays. For researchers interested in exploring its potential, a general workflow for screening and characterization is proposed.

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Signaling Pathway Analysis

Without known biological targets, it is not possible to delineate a specific signaling pathway associated with 4-chloro-3-methyl-1H-pyrazol-5-amine hydrochloride. Should this compound be identified as a hit in a screening campaign, for instance, as a kinase inhibitor, the subsequent steps would involve target deconvolution and pathway analysis.

The hypothetical diagram below illustrates a generic kinase signaling cascade that could be investigated if the compound were found to inhibit a specific receptor tyrosine kinase (RTK).

Caption: A hypothetical signaling pathway illustrating the potential point of intervention for a kinase inhibitor.

Conclusion

4-Chloro-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 130128-49-3) is a chemical intermediate with potential for use in the synthesis of novel, biologically active molecules, particularly within drug discovery programs. While there is currently no public data on its specific biological effects, its pyrazole core suggests it could be a valuable starting material for generating compounds with a range of therapeutic applications. Further research and screening are required to elucidate any inherent biological activity and to define its potential uses in medicine and science. Researchers are encouraged to use this document as a foundational guide for initiating such investigations.

A Technical Guide to the Structural Elucidaion of Halogenated Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies employed in the structural elucidation of halogenated pyrazole compounds. Pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, and the introduction of halogen substituents can profoundly influence their biological activity. Therefore, accurate and unambiguous structure determination is a critical step in the development of novel therapeutics. This document outlines the primary spectroscopic methods, provides detailed experimental protocols, and presents a logical workflow for integrating multi-technique data to achieve complete structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For halogenated pyrazoles, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is typically required for complete assignment.

Key NMR Techniques and Their Roles

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ) are indicative of the electronic environment, and spin-spin coupling constants (J) reveal neighboring protons.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environment. The chemical shifts are sensitive to the nature of attached atoms, including halogens.

-

¹⁹F NMR: If fluorine is the halogen substituent, ¹⁹F NMR is essential for confirming its presence and determining its environment within the molecule.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.[1][2] It is a highly sensitive technique for establishing one-bond correlations.[3]

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[1][3] HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities.[4]

Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. Note that the presence of halogens and other substituents can significantly influence these values.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.5 | Doublet | ~1.8 |

| Pyrazole H-4 | ~6.2-6.3 | Triplet/Singlet | ~2.1 |

| Pyrazole H-5 | ~7.4 | Doublet | ~2.3 |

| N-H | >10.0 (broad) | Singlet | - |

Table 1: Representative ¹H NMR Data for the Pyrazole Ring. [5][6]

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~138-143 |

| Pyrazole C-4 | ~102-105 |

| Pyrazole C-5 | ~129-149 |

Table 2: Representative ¹³C NMR Data for the Pyrazole Ring. [5][6]

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified halogenated pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or as needed for a good signal-to-noise ratio.[5]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, or more for dilute samples.[5]

-

-

2D NMR (HSQC/HMBC) Acquisition:

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectra and calibrate the chemical shift scale using the TMS signal. For ¹H spectra, integrate the peaks to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

Key Features in Mass Spectra of Halogenated Pyrazoles

-

Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.

-

Isotopic Peaks (M+2, M+4, etc.): The presence of chlorine and/or bromine atoms results in distinctive isotopic patterns.

-

One Chlorine Atom: An M+2 peak with an intensity of approximately one-third of the M⁺ peak.[8][9]

-

One Bromine Atom: An M+2 peak with an intensity nearly equal to the M⁺ peak.[8][9]

-

Multiple Halogen Atoms: More complex patterns arise, such as a 9:6:1 ratio for the M⁺, M+2, and M+4 peaks for two chlorine atoms.[9][10]

-

-

Fragmentation Patterns: The fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways for halogenated compounds include the loss of the halogen atom or the loss of HX (where X is the halogen).[8][11]

Characteristic Isotopic Abundances and Fragmentation

| Element | Isotopes | Natural Abundance Ratio | Resulting MS Pattern | Common Neutral Loss |

| Chlorine | ³⁵Cl, ³⁷Cl | ~3:1 | M⁺, M+2 (ratio ~3:1) | •Cl (35/37 u), •HCl (36/38 u) |

| Bromine | ⁷⁹Br, ⁸¹Br | ~1:1 | M⁺, M+2 (ratio ~1:1) | •Br (79/81 u), •HBr (80/82 u) |

Table 3: Mass Spectrometry Characteristics of Halogenated Compounds. [8][9][10]

General Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Instrumentation: A variety of mass spectrometers can be used, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

GC-MS (for volatile compounds):

-

Injector Temperature: Typically 250 °C.

-

Oven Program: A temperature gradient is used to separate compounds, for example, starting at 50 °C and ramping up to 250 °C.

-

Carrier Gas: Helium is commonly used.[5]

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence and number of halogen atoms. Propose fragmentation pathways to explain the observed fragment ions, which can help in elucidating the structure.

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguous molecular structure determination.[12][13] It provides a precise three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.[14]

The Crystallographic Workflow

-

Crystallization: This is often the most challenging step. It involves slowly precipitating the purified compound from a supersaturated solution to form high-quality, single crystals.[13] Common techniques include slow evaporation of the solvent, vapor diffusion, and cooling.[14]

-

Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (structure refinement).[15]

Representative Crystallographic Data

| Parameter | Typical Value Range for Pyrazole Ring |

| N1-N2 Bond Length | ~1.34 - 1.38 Å |

| N2-C3 Bond Length | ~1.32 - 1.35 Å |

| C3-C4 Bond Length | ~1.38 - 1.42 Å |

| C4-C5 Bond Length | ~1.36 - 1.40 Å |

| C5-N1 Bond Length | ~1.33 - 1.36 Å |

| C3-C4-C5 Bond Angle | ~104 - 106° |

Table 4: Typical Bond Lengths and Angles in Pyrazole Derivatives. (Values can vary based on substitution)[16]

General Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture. Use techniques like slow evaporation, layering with a non-solvent, or vapor diffusion to induce crystallization. The goal is to obtain well-formed, single crystals of sufficient size and quality.

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the X-ray diffractometer. The instrument will rotate the crystal in the X-ray beam while collecting diffraction data over a wide range of angles.

-

Structure Determination: Use specialized software to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density.

-

Refinement: Refine the model by adjusting atomic positions, thermal parameters, and other variables to achieve the best agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Integrated Workflow for Structural Elucidation

The most effective approach to structural elucidation involves integrating data from multiple analytical techniques. The following workflow illustrates a logical progression from initial analysis to final structure confirmation.

Caption: Integrated workflow for structural elucidation.

This systematic approach ensures that the proposed structure is supported by complementary evidence from different analytical methods, leading to a high degree of confidence in the final assignment. The combination of NMR for connectivity, MS for molecular formula and halogen identification, and X-ray crystallography for definitive 3D structure provides a robust framework for the characterization of novel halogenated pyrazole compounds.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azolifesciences.com [azolifesciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (HCl). Due to the limited availability of public data specifically for the hydrochloride salt, this guide combines information on the free base with general principles of hydrochloride salt formation to offer a thorough understanding for research and development purposes.

Chemical Identity and Physical Properties

This compound is the salt form of the parent compound, 4-chloro-5-methyl-1H-pyrazol-3-amine. The addition of hydrochloric acid to the basic amine group of the pyrazole core enhances the compound's stability and solubility in aqueous solutions, a common practice in pharmaceutical development.

Table 1: Physical and Chemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | 110580-44-4 | 130128-49-3 | [1][2] |

| Molecular Formula | C₄H₆ClN₃ | C₄H₇Cl₂N₃ | [1] |

| Molecular Weight | 131.56 g/mol | 168.02 g/mol | [1] |

| Appearance | Solid (predicted) | White to off-white solid (inferred) | N/A |

| Melting Point | Not available | Not available | N/A |

| Boiling Point | Not available | Not available | N/A |

| Solubility | Poorly soluble in water (predicted) | Expected to have higher solubility in water and polar protic solvents. | N/A |

| pKa | Not available | Not available | N/A |

Note: Some data for the hydrochloride salt is inferred based on general chemical principles and data for the free base, as specific experimental values are not publicly available.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process.

General Synthesis Pathway

A plausible synthetic route, based on general pyrazole synthesis, is outlined below. This process is illustrative and may require optimization for specific laboratory conditions.

Caption: General synthetic workflow for 4-chloro-5-methyl-1H-pyrazol-3-amine HCl.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine (Free Base)

A general procedure for the synthesis of aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine.

-

Reaction: A solution of a suitable chlorinated β-ketonitrile precursor in a protic solvent (e.g., ethanol) is treated with hydrazine hydrate.

-

Conditions: The reaction mixture is typically refluxed for several hours.

-

Work-up: Upon cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Step 2: Formation of the Hydrochloride Salt

-

Procedure: The synthesized free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Reagent Addition: A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

Isolation: The resulting hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of 4-chloro-5-methyl-1H-pyrazol-3-amine HCl would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. The protonation of the amine group by HCl would likely cause a downfield shift of adjacent proton signals in the ¹H NMR spectrum compared to the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the amine N-H bonds (as an ammonium salt), C-N, C=C, and C-Cl bonds. The N-H stretching vibrations in the salt would differ from those in the free amine.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the cation (the protonated free base).

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

Chemical Reactivity and Stability

The hydrochloride salt is expected to be a stable, crystalline solid under standard laboratory conditions. The pyrazole ring is aromatic and generally stable, though it can undergo electrophilic substitution reactions. The amino group can act as a nucleophile in various reactions. The presence of the chloro substituent also offers a site for nucleophilic substitution or cross-coupling reactions.

Potential Biological Activity and Applications

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Anticancer

The specific combination of substituents (chloro, methyl, and amino groups) on the pyrazole ring of this compound suggests it could be a valuable building block for the synthesis of novel bioactive molecules.

Logical Relationship in Drug Discovery

The development of new therapeutics often follows a structured workflow.

Caption: Role of the compound in a typical drug discovery pipeline.

Safety Information

Safety data for the hydrochloride salt is not explicitly available. However, based on the data for the free base, the following hazards should be considered[3]:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4-chloro-5-methyl-1H-pyrazol-3-amine HCl is a pyrazole derivative with potential applications in drug discovery and development. While specific experimental data for the hydrochloride salt is limited, this guide provides a foundational understanding of its expected properties, synthesis, and potential biological relevance based on the available information for the free base and the general characteristics of pyrazole compounds. Further experimental investigation is necessary to fully characterize this compound for specific research applications.

References

A Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core theoretical and computational methodologies employed in the study of pyrazole derivatives. Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous FDA-approved drugs and serving as a versatile scaffold in medicinal chemistry.[1][2] Their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, makes them a subject of intense research.[3][4][5] Computational studies are integral to modern drug discovery, enabling the rational design, optimization, and elucidation of the mechanism of action for novel pyrazole-based therapeutic agents.[6][7]

Core Computational Methodologies in Pyrazole Research

Computational chemistry provides powerful tools to predict molecular properties, binding affinities, and dynamic behaviors, thereby accelerating the drug design and development cycle.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8] This technique is crucial for virtual screening and understanding the binding modes of pyrazole derivatives within the active sites of biological targets like protein kinases.[8][9]

Experimental Protocol: Molecular Docking

A typical molecular docking protocol for pyrazole derivatives involves the following steps:

-

Receptor Preparation:

-

Ligand Preparation:

-

The 2D structures of pyrazole derivatives are drawn and converted to 3D.

-

Energy minimization is performed using a suitable force field (e.g., OPLS, MMFF).

-

Ionization states are determined at physiological pH.

-

-

Grid Generation:

-

A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Flexible ligand docking is performed using algorithms like Glide (Schrödinger) or AutoDock.[8][10]

-

The program samples different conformations and orientations of the ligand within the grid box.

-

A scoring function is used to rank the poses based on estimated binding affinity (e.g., docking score, binding energy in kJ/mol or kcal/mol).[8]

-

-

Analysis:

-

The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrazole derivative and the receptor's amino acid residues.[6]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][12] For pyrazole derivatives, 2D and 3D-QSAR models help identify the key molecular properties (descriptors) that govern their therapeutic potency, guiding the design of new analogs with enhanced activity.[11][13]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

-

Dataset Preparation: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values, converted to pIC50) is compiled.[6][7]

-

Molecular Modeling and Alignment:

-

3D structures of all compounds in the dataset are generated and optimized.

-

The molecules are aligned based on a common scaffold or by docking them into the target receptor's active site. A stable conformation from a molecular dynamics simulation can be used as a template for alignment.[7]

-

-

Descriptor Calculation:

-

Model Generation and Validation:

-

The dataset is divided into a training set (to build the model) and a test set (to validate it).[7]

-

Partial Least Squares (PLS) regression is used to correlate the calculated fields (descriptors) with the biological activity.

-

The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²).[14]

-

-

Contour Map Analysis: The results are visualized as 3D contour maps, which show regions where modifications to the pyrazole scaffold would likely increase or decrease activity.[6]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[15][16] For pyrazole derivatives, DFT calculations are used to determine optimized geometries, vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, providing insights into their stability and reactivity.[17][18][19]

Experimental Protocol: DFT Calculation

-

Structure Optimization: The initial 3D structure of the pyrazole derivative is optimized to find its lowest energy conformation. This is commonly done using a functional like B3LYP with a basis set such as 6-31G(d) or 6-311+G(d,p) in a software package like Gaussian or ORCA.[16][20]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict theoretical IR spectra.[16]

-

Electronic Property Calculation:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.[18]

-

Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify electrophilic and nucleophilic sites.[17]

-

-

Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating electronic transition energies.[16]

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time.[7] These simulations are used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies more accurately.[21][22]

Experimental Protocol: MD Simulation

-

System Preparation: The docked complex of the pyrazole derivative and the target protein is used as the starting structure.[7]

-

Solvation: The complex is placed in a periodic box of explicit solvent (e.g., water molecules). Ions are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

-

Production Run: A production simulation is run for a significant duration (e.g., 100 ns) to collect trajectory data.[7]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the protein and the ligand over time. Fluctuations in atomic positions (RMSF) are also analyzed.[6]

-

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the trajectory to calculate the binding free energy of the pyrazole derivative to its target.[6]

Data Presentation: Quantitative Analysis of Pyrazole Derivatives

The following tables summarize quantitative data from various computational and experimental studies, providing a comparative reference for potency and binding affinity.

Table 1: Molecular Docking and Binding Energy of Pyrazole Derivatives

| Compound ID | Target Protein | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1b | VEGFR-2 (2QU5) | -10.09 kJ/mol | - | [8] |

| 1d | Aurora A (2W1G) | -8.57 kJ/mol | - | [8] |

| 2b | CDK2 (2VTO) | -10.35 kJ/mol | - | [8] |

| Compound 4d | 1M17 | Good binding affinity | - | [20] |

| Compound 4h | - | -5.972 (Dock Rank) | - |[9] |

Table 2: In Vitro Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target / Cell Line | IC50 / Activity | Reference |

|---|---|---|---|

| Compound 4 | CDK2/cyclin A2 | 3.82 µM | [22] |

| Compound 7a | CDK2/cyclin A2 | 2.0 µM | [22] |

| Compound 7d | CDK2/cyclin A2 | 1.47 µM | [22] |

| Compound 9 | CDK2/cyclin A2 | 0.96 µM | [22] |

| Compound 6 | Aurora A Kinase | 0.16 µM | [23] |

| Compound 6 | HCT116 Colon Cancer | 0.39 µM | [23] |

| Compound 11c | MDM2 | 29.22 µM | [24] |

| Compound 4d | MCF-7 | 16.37 µg/mL | [20] |

| Compound 4d | MDA-MB-231 | 3.03 µg/mL |[20] |

Table 3: QSAR Model Validation Statistics

| QSAR Model | R² (Correlation Coefficient) | Q² (Cross-validation Coeff.) | Reference |

|---|---|---|---|

| DHRRR_1 | 0.9031 | 0.9004 | [14] |

| Antitumor Model | - | - |[13] |

Integrated Computational and Experimental Workflow

The discovery of novel pyrazole derivatives often follows an integrated workflow that combines computational screening with experimental synthesis and validation. This synergistic approach enhances efficiency and focuses resources on the most promising candidates.

Caption: Integrated workflow for pyrazole-based drug discovery.

This workflow begins with the virtual screening of large compound libraries.[10][25] Hits are prioritized using molecular docking, QSAR, and ADMET predictions to ensure favorable binding and drug-like properties.[10][14] The most promising candidates are further validated through more rigorous methods like MD simulations before being synthesized.[22] The synthesized compounds undergo biological testing, and the resulting structure-activity relationship (SAR) data is used to inform the next cycle of design and optimization.[4]

Key Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[26][27][28]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is frequently overactive in many types of cancer, promoting tumor growth and survival.[23][28] Pyrazole-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as Akt, making them promising anticancer agents.[23] By blocking the signaling cascade, these inhibitors can induce apoptosis and arrest the cell cycle in cancer cells.

Synthesis and Biological Evaluation Protocols

General Synthesis Protocol: Cyclocondensation

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2][29]

-

Reaction Setup: A substituted hydrazine (e.g., phenylhydrazine) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent, such as ethanol.[2][30]

-

Catalyst/Conditions: The reaction can be performed under various conditions, sometimes with an acid or base catalyst, or using green chemistry approaches like nano-ZnO catalysts to improve yields and reduce reaction times.[2][29]

-

Reaction Execution: The mixture is typically refluxed for several hours.[31] Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final pyrazole derivative.[32]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][32][33]

Biological Assay Protocol: Antibacterial Disk Diffusion

The disk diffusion method is a widely used technique to screen compounds for antimicrobial activity.[3][5]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.

-

Inoculation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plates.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of the synthesized pyrazole derivative.

-

Incubation: The disks are placed on the inoculated agar surface. The plates are then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). The size of the zone is proportional to the compound's potency.[3]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - ProQuest [proquest.com]

- 8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. chemmethod.com [chemmethod.com]

- 11. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chemmethod.com [chemmethod.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. ijpsr.com [ijpsr.com]

Methodological & Application

Application Notes and Protocols for 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrazole scaffold is a prevalent motif in numerous biologically active compounds. The presence of amino, chloro, and methyl functional groups on the pyrazole ring offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

This document provides detailed application notes on the utility of this compound and step-by-step experimental protocols for its application in the synthesis of pyrazolo[3,4-d]pyrimidines, a common core structure in many kinase inhibitors, and for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

Key Applications

The primary application of this compound is in the synthesis of substituted pyrazole derivatives for drug discovery, most notably for the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 3-amino group of the pyrazole serves as a nucleophile for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. The 4-chloro substituent provides a site for carbon-carbon bond formation through cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of a 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, a common core for various kinase inhibitors, through a cyclization reaction with formamide. The hydrochloride salt of the starting material is neutralized in situ.

Materials:

-

This compound

-

Formamide

-

Triethylamine (or another suitable base)

-

Ethanol

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add formamide (10-20 eq) to the flask.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |

| This compound | 4-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidine | Formamide, Triethylamine | 150-160 °C, 4-6 h | 70-85* | [1] |

*Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-chloro-5-methyl-1H-pyrazol-3-amine

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-chloro-5-methyl-1H-pyrazol-3-amine with a variety of boronic acids. The hydrochloride salt must be neutralized prior to or during the reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas line

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., Dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl/heteroaryl-5-methyl-1H-pyrazol-3-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Suzuki-Miyaura Coupling of Related Pyrazoles:

| Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 86 | [2] |

| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 81 | [2] |

Note: The data presented is for related bromopyrazoles, as specific data for 4-chloro-5-methyl-1H-pyrazol-3-amine was not available in the search results. Yields are expected to be comparable but will require optimization.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

Derivatives of 4-chloro-5-methyl-1H-pyrazol-3-amine are frequently designed to target protein kinases involved in various signaling pathways implicated in cancer and other diseases. For example, pyrazolo[3,4-d]pyrimidines are known inhibitors of Src family kinases and Bruton's tyrosine kinase (BTK), which are key components of the B-cell receptor signaling pathway. Inhibition of these kinases can block downstream signaling events that lead to cell proliferation and survival.

Caption: Inhibition of the B-cell receptor signaling pathway.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazole scaffold, particularly the pyrazolo[3,4-d]pyrimidine core, is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. This document provides detailed protocols and application notes for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors utilizing 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride as a key starting material.

Overview of the Synthetic Strategy

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5-methyl-1H-pyrazol-3-amine and a di-substituted pyrimidine, typically a dichloropyrimidine. This reaction is often followed by a subsequent substitution at the remaining chloro-position on the pyrimidine ring to introduce further diversity and modulate the pharmacological properties of the final compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chloro-5-methyl-1H-pyrazol-3-ylamino)pyrimidine Intermediate

This protocol details the initial SNAr reaction to form the core pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

-

This compound

-

2,4-dichloropyrimidine

-